N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Description
N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is a bicycloheptane derivative characterized by a rigid norbornane-like scaffold with two ketone groups at positions 2 and 3, two methyl substituents at position 7, and a 4-fluorophenylcarboxamide moiety at position 1. Its synthesis likely involves Grignard reactions or nucleophilic additions to norcamphor derivatives, followed by functionalization of the carboxamide group .
The 4-fluorophenyl group is a critical pharmacophore, enhancing binding affinity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-15(2)11-7-8-16(15,13(20)12(11)19)14(21)18-10-5-3-9(17)4-6-10/h3-6,11H,7-8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXCYWIUALAIFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)C(=O)NC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide typically involves a multi-step process. One common method is the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction can be catalyzed by organocatalysts under mild conditions to produce the bicyclo[2.2.1]heptane core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl groups present in the compound.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Medicine: It has potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide and related bicycloheptane derivatives:
Key Findings:
Substituent Position and Halogen Effects :
- Fluorine substitution at the 4-position (target compound) may optimize receptor binding compared to 2,5- or 3,4-difluoro analogs, as seen in NMDA antagonists where para-fluoro groups improve affinity .
- Halogen size (F vs. Cl/Br/I) has minimal impact on activity in maleimide derivatives , but electronic effects (e.g., trifluoromethyl in ) can modulate target interactions.
Replacement of the oxabicyclo group (e.g., ) with a diketo system may alter metabolic stability and enzymatic recognition.
Biological Activity: Bicycloheptane derivatives with 4-fluorophenyl groups (e.g., compound 5b in ) show higher NMDA receptor affinity and lower cytotoxicity compared to morpholino- or pyrrolidine-substituted analogs. The target compound’s diketo system may reduce toxicity compared to amine-functionalized bicycloheptanes, which exhibit concentration-dependent cell viability decline at >100 µM .
Biological Activity
N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is a compound of interest due to its unique bicyclic structure and potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by a dioxobicyclo[2.2.1]heptane core, which is known for its ability to interact with various biological targets. The presence of the fluorophenyl group may enhance its lipophilicity and biological activity.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Anticancer Activity : Bicyclic compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating pathways such as NF-kB and MAPK signaling.
- Neuroprotective Effects : Compounds with bicyclic structures may protect neuronal cells from oxidative stress and apoptosis.
Pharmacological Activities
A review of the literature reveals several key pharmacological activities associated with this compound:
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of related bicyclic compounds on various cancer cell lines. Results indicated significant inhibition of cell growth at low micromolar concentrations.
- Neuroprotection : In vivo studies demonstrated that compounds similar to this compound protected against neurodegeneration in models of Alzheimer's disease by reducing amyloid-beta levels.
- Anti-inflammatory Effects : A series of experiments showed that this compound could downregulate the expression of inflammatory markers in animal models subjected to induced inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
